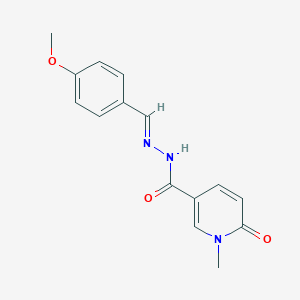
N'-(4-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide
Übersicht
Beschreibung
N-(4-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide, commonly known as MBOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MBOC is a derivative of pyridinecarbohydrazide, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of MBOC is not fully understood, but studies have suggested that it works by inhibiting various cellular pathways and enzymes. MBOC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the progression of cancer and other diseases. MBOC has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
MBOC has been shown to have a variety of biochemical and physiological effects. Studies have shown that MBOC can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of pro-inflammatory cytokines. MBOC has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MBOC has several advantages for lab experiments. It is a relatively easy compound to synthesize, and it has a high purity and stability. MBOC is also relatively non-toxic and has low side effects. However, MBOC has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. MBOC is also relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the study of MBOC. One area of interest is the development of MBOC-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the molecular mechanisms of MBOC and its interactions with cellular pathways and enzymes. Further studies are also needed to determine the optimal dosage and administration of MBOC for various applications. Finally, the development of new synthesis methods for MBOC and its derivatives could lead to the discovery of new compounds with even greater biological activity.
Conclusion:
MBOC is a chemical compound that has shown significant potential for various applications in scientific research. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties make it a promising candidate for the development of new drugs and therapies. While there are still many unanswered questions about the mechanism of action and optimal use of MBOC, further research in this area could lead to important discoveries and advances in the field of medicine.
Wissenschaftliche Forschungsanwendungen
MBOC has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of MBOC is in the field of cancer research. Studies have shown that MBOC has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. MBOC has also been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18-10-12(5-8-14(18)19)15(20)17-16-9-11-3-6-13(21-2)7-4-11/h3-10H,1-2H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPJZXYZSABWPG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




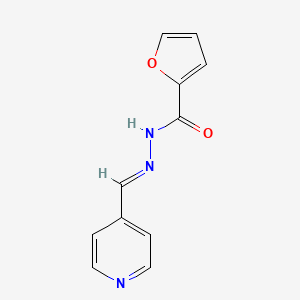
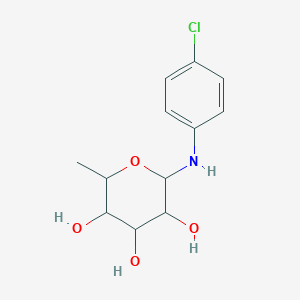
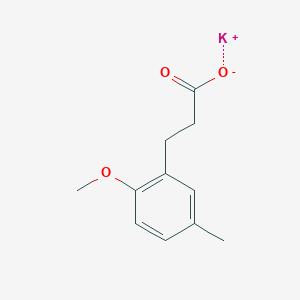
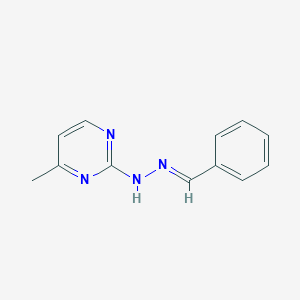
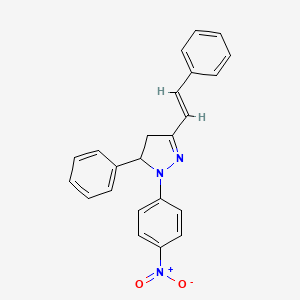
![ethyl 5-(4-hydroxyphenyl)-2-(4-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3858710.png)
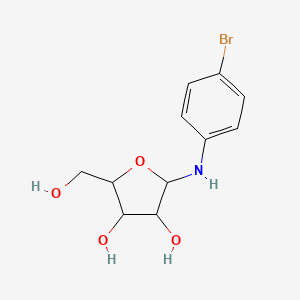
![{4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3858738.png)
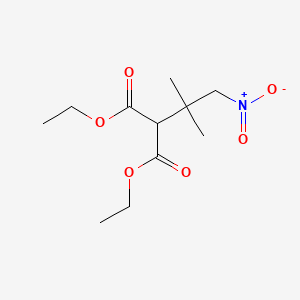
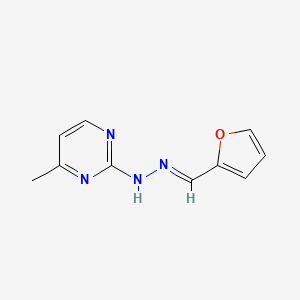

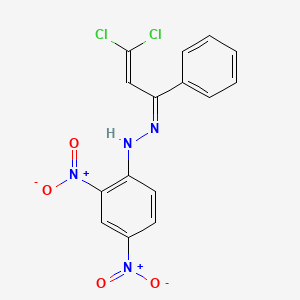
![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-methylpyridinium iodide](/img/structure/B3858772.png)